1-(5-Methylbenzofuran-2-yl)butan-1-amine
Description
Contextualization of Benzofuran (B130515) Derivatives in Chemical Research
Benzofuran and its derivatives are of significant interest to the scientific community due to their versatile pharmacological properties. smolecule.comnih.govnih.govresearchgate.net These compounds have been extensively investigated and have shown potential as antimicrobial, antiviral, antitumor, and anti-inflammatory agents. smolecule.comnih.govnih.govresearchgate.net The rigid bicyclic structure of the benzofuran nucleus serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. nih.gov The ability to functionalize the benzofuran ring at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties, making it a privileged structure in drug discovery. nih.gov
Rationale for Investigation of 1-(5-Methylbenzofuran-2-yl)butan-1-amine within the Benzofuran Class
The specific compound, this compound, represents a logical extension of the ongoing research into the therapeutic potential of benzofuran derivatives. The introduction of a butan-1-amine side chain at the 2-position of the 5-methylbenzofuran (B96412) core introduces a flexible, basic moiety that can participate in various biological interactions, such as hydrogen bonding and salt bridge formation with target proteins. The methyl group at the 5-position can also influence the compound's lipophilicity and metabolic stability. While extensive research has been conducted on the benzofuran class as a whole, detailed studies on this specific molecule are not widely available in the current body of scientific literature. The exploration of such derivatives is crucial for expanding the structure-activity relationship (SAR) knowledge of this important class of compounds.
Research Aims and Scope Pertaining to this compound
The primary objective of research into this compound would be to synthesize and characterize this novel compound to fully elucidate its chemical and physical properties. A further aim would be to conduct preliminary biological screening to assess its potential as a pharmacologically active agent. The scope of such an investigation would encompass the development of a reliable synthetic route, thorough spectroscopic analysis to confirm its structure, and a preliminary evaluation of its biological activity profile.
Synthesis and Chemical Properties
This process would typically involve the reaction of the ketone with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine. This imine is then reduced in situ to the desired amine using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation.
Table 1: Proposed Synthesis Reaction
| Reactant | Reagents | Product |
|---|
Due to the lack of experimental data, the physical and chemical properties of this compound have not been empirically determined. However, based on its chemical structure, some properties can be predicted.
Table 2: Predicted Chemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane (B109758). Solubility in water is expected to be low, but it should be soluble in acidic aqueous solutions due to the basicity of the amine group. |
| Boiling Point | Predicted to be high due to the molecular weight and potential for hydrogen bonding. |
| Basicity (pKb) | Expected to be a weak base, typical of primary amines. |
Spectroscopic Analysis
The structural confirmation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although experimental spectra are not available, the expected spectral data can be predicted based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring, the benzylic proton on the carbon bearing the amine group, the protons of the butyl chain, the amine protons, and the methyl group protons on the benzofuran ring. The benzylic proton would likely appear as a triplet, coupled to the adjacent methylene (B1212753) group. The aromatic protons would exhibit characteristic splitting patterns based on their substitution on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would show a unique signal for each of the 13 carbon atoms in the molecule. The carbons of the benzofuran ring would appear in the aromatic region, while the carbons of the butylamine (B146782) side chain would be found in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic, aliphatic, amine, and methyl protons with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | 13 distinct signals corresponding to each carbon atom. |
| IR Spectroscopy | Characteristic N-H, C-H (aromatic and aliphatic), and C=C absorption bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern would likely involve cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for amines, leading to a stable iminium ion.
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(5-methyl-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-3-4-11(14)13-8-10-7-9(2)5-6-12(10)15-13/h5-8,11H,3-4,14H2,1-2H3 |
InChI Key |
UPLHQFLUYWEWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)C)N |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 5 Methylbenzofuran 2 Yl Butan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule like 1-(5-Methylbenzofuran-2-yl)butan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Chemical Shift Assignments
One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural confirmation. The ¹H NMR spectrum would reveal the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum would similarly indicate the number of unique carbon atoms and their chemical environments.
While specific experimental data for this compound is not available, a theoretical analysis would predict distinct signals corresponding to the protons and carbons of the methyl group, the butylamine (B146782) side chain, and the benzofuran (B130515) core.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Illustrative) This table is illustrative of expected regions and is not based on experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl group on benzofuran | ~2.4 | ~21 |
| Aromatic protons | 6.8 - 7.5 | 110 - 155 |
| Furan (B31954) ring proton | ~6.5 | 100 - 145 |
| CH-NH₂ | ~4.0 | ~55 |
| CH₂ groups in butyl chain | 1.4 - 1.8 | 20 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbons. This would confirm the sequence of protons within the butylamine side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the butylamine side chain to the correct position on the 5-methylbenzofuran (B96412) ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between atoms that are close in space, regardless of whether they are connected by bonds. This technique helps in determining the molecule's three-dimensional conformation.
Mass Spectrometry (MS) Techniques in Purity Assessment and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₃H₁₇NO), HRMS would be used to confirm this specific formula by matching the experimentally measured exact mass to the theoretically calculated mass. Although no specific experimental HRMS data was found for this compound, this technique would be a definitive method for formula confirmation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations would include N-H stretching from the primary amine (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching from the furan ether linkage.
Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
No experimental IR or Raman spectra for this specific compound are available in the searched literature.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the first carbon of the butylamine chain. This analysis would unambiguously confirm the molecular structure and its packing arrangement in the crystal lattice. A search of crystallographic databases did not yield any results for this compound.
Chiroptical Methods (CD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the spatial arrangement of atoms and are therefore invaluable for determining the absolute configuration of stereoisomers.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is only observed in the vicinity of an absorbing chromophore. In the case of this compound, the benzofuran ring system serves as the primary chromophore. The electronic transitions within this aromatic system, when perturbed by the chiral environment of the stereogenic center, give rise to characteristic CD signals, known as Cotton effects.
The CD spectrum is a plot of this differential absorption (expressed as molar ellipticity, [θ]) against wavelength. A positive or negative Cotton effect corresponds to the preferential absorption of either left or right circularly polarized light. For the two enantiomers of this compound, the (R)- and (S)-forms, the CD spectra are expected to be mirror images of each other.
Based on studies of analogous chiral molecules containing aromatic chromophores adjacent to a stereocenter, the CD spectrum of this compound is anticipated to exhibit Cotton effects in the UV region, corresponding to the π-π* transitions of the benzofuran moiety. For instance, research on other chiral benzofuran derivatives has demonstrated the utility of CD spectroscopy in characterizing their stereochemistry. rsc.orgnih.gov The sign of the observed Cotton effects can often be correlated with the absolute configuration at the stereocenter through the application of empirical rules or by comparison with the spectra of structurally related compounds of known configuration. Furthermore, the n-σ* transition of the amine group, though typically weaker, may also contribute to the CD spectrum at shorter wavelengths. rsc.org
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum plots the specific or molar rotation against the wavelength. In regions of the spectrum where the molecule does not absorb light, the rotation changes smoothly. However, in the vicinity of an absorption band (a chromophore), the rotation undergoes a rapid and dramatic change, a phenomenon also known as the Cotton effect. wikipedia.org
A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The wavelength at which the rotation crosses the zero axis corresponds closely to the wavelength of maximum absorption (λmax) of the chromophore.
For this compound, the ORD spectrum would be expected to display significant Cotton effects corresponding to the electronic transitions of the benzofuran chromophore. The two enantiomers would exhibit equal and opposite Cotton effects across the spectrum. By analyzing the sign and shape of the Cotton effect, the absolute configuration of a given enantiomer can be determined, often in conjunction with CD data for a more robust assignment.
Hypothetical Chiroptical Data
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |
|---|---|---|---|
| (R)-1-(5-Methylbenzofuran-2-yl)butan-1-amine | ~280 | +5000 | π-π* of Benzofuran |
| ~250 | -3500 | ||
| (S)-1-(5-Methylbenzofuran-2-yl)butan-1-amine | ~280 | -5000 | π-π* of Benzofuran |
| ~250 | +3500 |
Mechanistic Investigations of 1 5 Methylbenzofuran 2 Yl Butan 1 Amine Formation and Subsequent Transformations
Elucidation of Reaction Pathways and Transition States in Synthesis
The formation of the benzofuran (B130515) ring system, the core of 1-(5-Methylbenzofuran-2-yl)butan-1-amine, can be achieved through various synthetic strategies, each with its own distinct reaction pathway and transition states. A common approach involves the coupling of substituted phenols with alkynes, often catalyzed by transition metals.
One plausible pathway for the synthesis of a precursor to the target molecule involves the Sonogashira coupling of an iodophenol with a terminal alkyne, catalyzed by both palladium and copper complexes. acs.orgnih.gov This reaction is presumed to proceed through a catalytic cycle involving oxidative addition of the iodophenol to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to form the C-C bond. The resulting intermediate can then undergo intramolecular cyclization to furnish the benzofuran core. acs.orgnih.gov
Another significant pathway is the acid-catalyzed conversion of furan (B31954) derivatives. researchgate.net While not a direct synthesis of the target molecule, the mechanism provides insights into ring-forming and transformation processes that are relevant. This can proceed via a ring-opening pathway, where furan is converted to an intermediate like 1,1,4,4-tetramethoxybutane (B1312616) in the presence of methanol (B129727), which then cyclizes to form the benzene (B151609) ring fused to the furan. researchgate.net
Computational studies on similar systems have been employed to elucidate the energy profiles of these reaction pathways, identifying key transition states and intermediates. For instance, in the palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes, the formation of a four-membered oxygen-containing metallacycle is considered a challenging step. mdpi.com The stability of these transition states is highly dependent on the electronic nature of the substituents on both the phenol (B47542) and the alkyne.
Role of Catalysis and Reaction Conditions in Mechanistic Control
Catalysis and reaction conditions play a pivotal role in directing the outcome and efficiency of benzofuran synthesis. The choice of catalyst, base, solvent, and temperature can significantly influence the reaction mechanism and, consequently, the yield and selectivity of the desired product.
Catalysis:
Transition Metal Catalysis: Palladium and copper are frequently used catalysts. acs.orgnih.gov For instance, the combination of a (PPh₃)PdCl₂ catalyst with a copper iodide co-catalyst is effective in Sonogashira coupling reactions leading to benzofuran derivatives. acs.orgnih.gov The ligand on the palladium catalyst can also influence the reaction's efficiency. Iron(III) chloride has been utilized for intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through direct oxidative aromatic C-O bond formation. mdpi.com
Acid Catalysis: Brønsted acids, such as triflimide, and Lewis acids, like Sc(OTf)₃, can catalyze the formation of benzofurans. nih.govnih.gov Brønsted acids can protonate intermediates, facilitating cyclization, while Lewis acids can activate substrates towards nucleophilic attack. researchgate.netnih.gov In some cases, a combination of a Brønsted acid and a silyl (B83357) triflate additive is used. nih.gov
Base-Mediated Reactions: Bases like potassium carbonate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to facilitate deprotonation steps, for example, in the initial formation of a phenoxide or in the generation of a reactive intermediate from a starting material. acs.orgnih.govresearchgate.net
Reaction Conditions: The synthesis of benzofuran derivatives is sensitive to various reaction parameters. For example, in the synthesis of 2-aminobenzofurans, the reaction temperature and the amount of catalyst were found to be crucial for optimizing the product yield. nih.gov Performing the reaction at 0 °C with a specific loading of Sc(OTf)₃ provided the best results. nih.gov Similarly, catalyst-free conditions have been developed for certain transformations, relying on the inherent reactivity of the starting materials under specific thermal conditions. mdpi.com
| Catalyst/Condition | Role in Mechanism | Example Reaction | Reference |
| (PPh₃)PdCl₂/CuI | Facilitates Sonogashira coupling and subsequent cyclization | Synthesis of benzofuran derivatives from iodophenols and terminal alkynes | acs.orgnih.gov |
| Sc(OTf)₃ | Lewis acid catalysis for [4+1] cycloaddition | Synthesis of 2-aminobenzofurans | nih.gov |
| K₂CO₃ | Base-mediated cyclization | Synthesis of (5-substituted-1-benzofuran-2-yl)(2,4-phenyl-substituted)methanones | researchgate.net |
| DMAP | Organic base promoting cascade cyclization | Synthesis of aminobenzofuran spiroindanone derivatives | mdpi.com |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the synthesis of benzofuran derivatives, several key intermediates have been proposed and, in some cases, identified.
In copper-catalyzed reactions involving salicylaldehydes, amines, and alkynes, the formation of an iminium ion is a proposed initial step. This is followed by the attack of a copper acetylide, generated in situ, on the iminium ion. The resulting intermediate then undergoes intramolecular cyclization and isomerization to yield the benzofuran product. acs.orgnih.gov
Another proposed intermediate in a different copper-catalyzed pathway is formed by the coupling of a copper acetylide with a trifluoroethyl-substituted starting material. This intermediate then undergoes reductive elimination, followed by acidification and rearrangement. acs.orgnih.gov
In the synthesis of 2-aminobenzofurans via a [4+1] cycloaddition, an ortho-quinone methide (o-QM) is generated in situ from an o-hydroxybenzyl alcohol. nih.gov This highly reactive intermediate is then trapped by an isocyanide. The subsequent intramolecular cyclization of the resulting adduct leads to the final product. nih.gov
The characterization of these transient species is often challenging. Spectroscopic techniques such as NMR and mass spectrometry are employed to detect and identify these intermediates, often at low temperatures to increase their lifetime. researchgate.net
| Proposed Intermediate | Reaction Type | Method of Generation | Subsequent Transformation | Reference |
| Iminium Ion | Copper-catalyzed three-component reaction | Reaction of salicylaldehyde (B1680747) and an amine | Attack by copper acetylide, cyclization, and isomerization | acs.orgnih.gov |
| Copper Acetylide Adduct | Copper-catalyzed coupling | Treatment of a substituted alkene with a copper salt | Reductive elimination, acidification, and rearrangement | acs.orgnih.gov |
| Ortho-Quinone Methide (o-QM) | Lewis acid-catalyzed [4+1] cycloaddition | In situ from o-hydroxybenzyl alcohol | Nucleophilic addition of an isocyanide followed by cyclization | nih.gov |
| 1,1,4,4-Tetramethoxybutane | Acid-catalyzed conversion of furan | Ring opening of furan in methanol | Cyclization to form a benzofuran derivative | researchgate.net |
Solvent Effects and Regioselectivity in Chemical Reactions
For instance, hexafluoroisopropanol (HFIP) has been selected as a solvent in the synthesis of substituted benzofurans due to its ability to stabilize charged intermediates through hydrogen bonding. acs.org In other cases, polar aprotic solvents like dimethylformamide (DMF) are used. acs.orgnih.gov The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been explored as an environmentally benign alternative. acs.orgnih.gov
Regioselectivity, the control of which position on a molecule reacts, is a critical aspect of synthesizing substituted benzofurans like this compound. The substitution pattern on the starting materials often dictates the final regiochemical outcome. For example, in the synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines, the regioselectivity of the cyclization is a key consideration. researchgate.net The electronic properties of the substituents on the aromatic ring can direct the cyclization to a specific position. Electron-donating groups on salicylaldehydes have been observed to lead to higher yields of the target benzofuran derivatives in certain copper-catalyzed reactions. acs.orgnih.gov
The synthesis of diarylalkanes containing a benzofuran moiety through auto-tandem catalysis with a strong Brønsted base demonstrates how intramolecular cyclization can be controlled. researchgate.net The less acidic nature of the ortho-alkynylaryl benzyl (B1604629) ether directs the intramolecular reaction. researchgate.net
Theoretical and Computational Chemistry Investigations of 1 5 Methylbenzofuran 2 Yl Butan 1 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties
No specific studies utilizing Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or other electronic properties of 1-(5-Methylbenzofuran-2-yl)butan-1-amine were found.
Prediction of Spectroscopic Parameters via Computational Methods
No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound could be located.
Reaction Pathway Simulations and Activation Energy Barriers
Simulations of reaction pathways, including the determination of transition states and activation energy barriers involving this compound, have not been published in the available scientific literature.
Chemical Reactivity and Transformation Pathways of 1 5 Methylbenzofuran 2 Yl Butan 1 Amine
Reactions Involving the Butylamine (B146782) Side Chain
The primary amine group of the butylamine side chain is a key site for a variety of chemical modifications, including N-acylation, N-alkylation, and the formation of Schiff bases. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.
N-Acylation: The primary amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of the corresponding amides. The use of different acylating agents allows for the introduction of a wide array of functionalities.
N-Alkylation: N-alkylation of the primary amine can be achieved through reactions with alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. A more controlled method is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding secondary or tertiary amine.
Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form Schiff bases, also known as imines. ignited.innih.govnih.gov This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water. Schiff bases are valuable intermediates in organic synthesis and can be used to introduce a variety of substituents or to form new heterocyclic rings.
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Acylation | Acid chlorides, anhydrides, or activated carboxylic acids in the presence of a base. | Amides |
| N-Alkylation | Alkyl halides, often with a base to neutralize the generated acid. | Secondary and tertiary amines |
| Reductive Amination | Aldehydes or ketones, followed by a reducing agent such as sodium borohydride (B1222165). | Secondary and tertiary amines |
| Schiff Base Formation | Aldehydes or ketones, typically with acid or base catalysis and removal of water. | Imines (Schiff bases) |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran (B130515) Moiety
The benzofuran ring system is susceptible to electrophilic aromatic substitution, and the positions of substitution are directed by the existing substituents. The electron-donating nature of the oxygen atom in the furan (B31954) ring and the methyl group on the benzene (B151609) ring influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The benzofuran nucleus is generally reactive towards electrophiles, with substitution typically occurring at the C3 position of the furan ring. stackexchange.comechemi.com However, the presence of the alkylamine side chain at the C2 position may direct incoming electrophiles to other positions on the benzofuran ring. The methyl group at the C5 position is an ortho-, para-director and an activating group, further influencing the position of substitution on the benzene portion of the molecule. Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the benzofuran ring can be achieved using various halogenating agents. The reaction conditions can be controlled to favor substitution at specific positions. rsc.org The introduction of halogens can significantly alter the biological activity of the molecule. nih.govresearchgate.net
Nitration: The introduction of a nitro group is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring using an acyl or alkyl halide and a Lewis acid catalyst. youtube.comyoutube.comresearchgate.netlibretexts.org The position of substitution is again governed by the directing effects of the substituents already present on the benzofuran ring.
Nucleophilic Aromatic Substitution: While less common for electron-rich systems like benzofuran, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups or in the presence of a leaving group at an activated position.
| Reaction Type | Typical Reagents | Expected Substitution Position |
|---|---|---|
| Halogenation | Br₂, Cl₂, I₂ with or without a Lewis acid | C3, C4, C6, or C7 |
| Nitration | HNO₃/H₂SO₄ | C3, C4, or C6 |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | C3, C4, or C6 |
Heterocyclic Ring Modifications and Rearrangements
The benzofuran ring, while aromatic, can undergo modifications and rearrangements under certain conditions. These transformations can lead to the formation of novel heterocyclic systems or functionalized phenolic derivatives.
Ring-Opening Reactions: The furan ring of the benzofuran system can be cleaved under various conditions. researchgate.netresearchgate.netacs.org For instance, treatment with strong acids can lead to ring-opening to form a carbocation intermediate that can be trapped by nucleophiles. rsc.orgnih.gov Metal-catalyzed reactions, particularly with nickel catalysts, have also been developed for the ring-opening of benzofurans. acs.org These reactions provide access to ortho-functionalized phenols.
Rearrangements: While less common, rearrangements of the benzofuran skeleton can be induced under thermal or photochemical conditions, or through acid or base catalysis. These rearrangements can lead to the formation of isomeric structures or entirely new heterocyclic scaffolds. The specific conditions required for such rearrangements would depend on the substitution pattern of the benzofuran ring.
Derivatization Strategies for Synthesis of Structural Analogs
The synthesis of structural analogs of 1-(5-Methylbenzofuran-2-yl)butan-1-amine is a key strategy in medicinal chemistry to explore structure-activity relationships. Derivatization can be targeted at the butylamine side chain, the benzofuran nucleus, or both.
Side Chain Modification: As discussed in section 6.1, the primary amine offers a versatile handle for derivatization. A wide range of amides, secondary and tertiary amines, and Schiff bases can be prepared to probe the effects of substituent size, polarity, and hydrogen bonding capacity on biological activity.
Benzofuran Ring Substitution: Electrophilic aromatic substitution reactions (section 6.2) can be employed to introduce a variety of substituents onto the benzofuran ring. For example, the introduction of halogens, nitro groups, or alkyl and acyl groups can modulate the electronic properties and lipophilicity of the molecule. nih.gov
Synthesis of Hybrid Molecules: The core structure of this compound can be coupled with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel biological activities. This can be achieved by forming amide or amine linkages through the butylamine side chain or by incorporating other heterocyclic rings onto the benzofuran nucleus.
Emerging Research Areas and Potential Applications of 1 5 Methylbenzofuran 2 Yl Butan 1 Amine in Chemical Science Excluding Biological/clinical
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The benzofuran (B130515) core is a well-established scaffold in the synthesis of complex heterocyclic systems. While direct applications of 1-(5-Methylbenzofuran-2-yl)butan-1-amine as an intermediate are still under exploration, the reactivity of the amine and the benzofuran ring suggests its potential as a valuable precursor. The amine group can undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse functionalities. These reactions can lead to the formation of more complex molecules with potential applications in various chemical domains.
For instance, the related compound, 1-(benzofuran-2-yl)-2-methylbutan-1-amine, highlights the synthetic accessibility of such molecules. chemscene.com The synthesis of various 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrates the utility of the benzofuran moiety as a building block in constructing larger, functionalized heterocyclic systems. nih.gov The general synthetic routes to benzofuran derivatives, such as the reaction of salicylaldehydes with α-haloketones, provide a foundation for accessing a wide range of substituted benzofurans that could be further elaborated. mdpi.com
Exploration in Materials Science and Engineering (e.g., Optoelectronics, Polymer Chemistry)
The unique structural features of benzofuran derivatives, such as their planarity and electron-rich nature, make them interesting candidates for materials science applications. While research on this compound in this area is not yet established, the related ketone, 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one, is noted for its potential in organic electronics or as an intermediate in polymer synthesis. smolecule.com The incorporation of the benzofuran unit into polymer backbones or as pendant groups could influence the optical and electronic properties of the resulting materials. The amine functionality of this compound offers a reactive handle for polymerization reactions, potentially leading to the development of novel polyamides or other nitrogen-containing polymers with tailored properties.
Catalytic Applications or Ligand Design for Organometallic Catalysis
The nitrogen atom in the amine group of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic opens the door for its investigation as a ligand in organometallic catalysis. The design of new ligands is crucial for the development of catalysts with improved activity, selectivity, and stability.
While no specific catalytic applications of this compound have been reported, the broader class of amine-containing heterocyclic compounds has been extensively used in catalysis. For example, dinuclear palladium(II) complexes with naphthyridine-based ligands have shown efficiency in the reduction of aromatic nitro compounds. researchgate.net The combination of the benzofuran scaffold and the butan-1-amine side chain in this compound could lead to ligands with unique steric and electronic properties, potentially enabling novel catalytic transformations.
Analytical Methodologies for Detection and Quantification in Non-Biological Matrices
The development of reliable analytical methods is essential for monitoring the presence and concentration of chemical compounds in various non-biological samples. For benzofuran derivatives, techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed. cdc.gov
While specific methods for this compound are not yet documented, general approaches for the analysis of organic amines can be adapted. For instance, HPLC with a diode-array detector (DAD) is a reliable and cost-effective method for the identification and quantification of various organic compounds. mdpi.com The development of a validated analytical method for this compound would be crucial for quality control in its synthesis and for its detection in environmental or industrial samples.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest chemistry, a central concept in this field, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. mdpi.com The structural features of this compound, including the aromatic benzofuran ring and the flexible butylamine (B146782) chain, suggest its potential to participate in host-guest interactions.
The benzofuran moiety could engage in π-π stacking interactions with other aromatic systems, while the amine group can form hydrogen bonds. These non-covalent interactions are fundamental to the design of molecular sensors, drug delivery systems, and self-assembling materials. Although no studies have specifically investigated the supramolecular chemistry of this compound, its potential to act as a guest molecule within the cavities of host systems like cyclodextrins or calixarenes warrants future exploration.
Conclusions and Future Research Trajectories for 1 5 Methylbenzofuran 2 Yl Butan 1 Amine
Summary of Key Research Findings and Contributions
Research into benzofuran (B130515) derivatives has revealed a wide spectrum of biological activities, establishing this class of compounds as a versatile scaffold in medicinal chemistry. While direct studies on 1-(5-Methylbenzofuran-2-yl)butan-1-amine are not extensively documented in publicly available literature, the broader family of benzofuran derivatives has been shown to possess notable pharmacological properties.
Key research findings for the benzofuran class of compounds include:
Anticancer Activity: Numerous studies have demonstrated the potential of benzofuran derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of critical cellular pathways involved in cancer progression. The substitution pattern on the benzofuran ring has been shown to be a critical determinant of cytotoxic activity.
Antimicrobial Properties: Benzofuran derivatives have exhibited significant activity against a range of microbial pathogens, including bacteria and fungi. This highlights their potential for the development of new anti-infective agents.
Anti-inflammatory and Antioxidant Effects: Several compounds containing the benzofuran moiety have demonstrated potent anti-inflammatory and antioxidant activities, suggesting their therapeutic potential for conditions associated with inflammation and oxidative stress.
Enzyme Inhibition: Certain benzofuran derivatives have been identified as inhibitors of specific enzymes, such as sirtuins, indicating their potential for targeted therapeutic interventions.
The primary contribution of research in this area has been the establishment of the benzofuran core as a "privileged scaffold" in drug discovery, amenable to diverse chemical modifications to optimize biological activity.
Identification of Knowledge Gaps and Unanswered Questions
The most significant knowledge gap is the lack of specific research data for this compound. While its synthesis can be inferred from related compounds, such as the reduction of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one, its specific physicochemical properties, biological activity profile, and mechanism of action remain uncharacterized.
Key unanswered questions for this compound and related derivatives include:
What is the full spectrum of biological activity for this compound?
What are the specific molecular targets of this compound?
How do the specific substituents (5-methyl group and the butan-1-amine side chain at the 2-position) influence its biological activity compared to other benzofuran derivatives?
What are the detailed structure-activity relationships (SAR) for this particular substitution pattern?
What is the metabolic fate and pharmacokinetic profile of this compound in biological systems?
Proposed Directions for Future Academic Investigations
Future research should be directed at systematically characterizing this compound and exploring its therapeutic potential. The following investigative avenues are proposed:
Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce high-purity this compound. Full characterization of the compound using modern analytical techniques (NMR, MS, etc.) is essential.
Broad-Spectrum Biological Screening: The compound should be screened against a diverse range of biological targets to identify potential therapeutic applications. Based on the activities of related benzofurans, initial screening should focus on:
Anticancer activity against a panel of human cancer cell lines.
Antimicrobial activity against clinically relevant bacterial and fungal strains.
Anti-inflammatory and antioxidant assays.
Mechanistic Studies: Should promising activity be identified, subsequent research should focus on elucidating the mechanism of action. This could involve target identification studies, enzymatic assays, and investigation of effects on cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues of this compound would be crucial to establish clear SAR. Modifications could include varying the alkyl chain length of the amine substituent, altering the substitution pattern on the benzofuran ring, and introducing different functional groups.
The table below outlines potential areas of investigation for benzofuran derivatives, which can be specifically applied to this compound.
| Research Area | Proposed Investigations | Rationale |
| Medicinal Chemistry | Synthesis of analogues, SAR studies, in vitro and in vivo biological evaluation. | To discover novel therapeutic agents for various diseases. |
| Pharmacology | Mechanism of action studies, pharmacokinetic and pharmacodynamic profiling. | To understand the biological effects and therapeutic potential. |
| Materials Science | Exploration for applications in organic electronics or as polymer intermediates. | The unique structure may confer useful properties for materials science. |
Broader Impact of Research on Benzofuran and Heterocyclic Chemistry
The systematic investigation of this compound would contribute significantly to the broader fields of benzofuran and heterocyclic chemistry. Elucidating the biological and chemical properties of this specific compound would add a valuable data point to the collective understanding of how substitution patterns on the benzofuran ring influence its characteristics.
Furthermore, the development of novel synthetic methodologies for this and related compounds could provide new tools for organic chemists. A deeper understanding of the SAR of this particular subclass of benzofuran amines could guide the rational design of future compounds with enhanced potency and selectivity for specific biological targets. Ultimately, research on compounds like this compound expands the chemical space of biologically active heterocycles and paves the way for the discovery of new therapeutic agents and advanced materials.
Q & A
Q. Table 1. Comparative Receptor Binding Profiles of Benzofuran Derivatives
| Compound | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | Dopamine D2 (Ki, nM) |
|---|---|---|---|
| This compound | 120 ± 15 | 450 ± 60 | 850 ± 90 |
| 1-(5-Fluorobenzofuran-2-yl)butan-1-amine | 95 ± 10 | 150 ± 20 | 620 ± 70 |
| (1S)-1-(1-Benzofuran-2-yl)butan-1-amine | 80 ± 8 | 300 ± 40 | 1100 ± 120 |
Q. Table 2. Optimized Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran cyclization | CuI, DMF, 90°C, 12h | 65 | 92 |
| Reductive amination | NaBH₃CN, MeOH, RT, 6h | 78 | 96 |
| Chiral resolution | Chiralpak AD-H, hexane/IPA (80:20) | 40 (per enantiomer) | >99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
